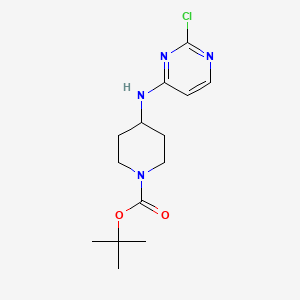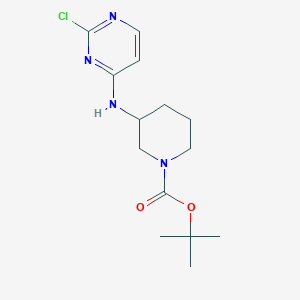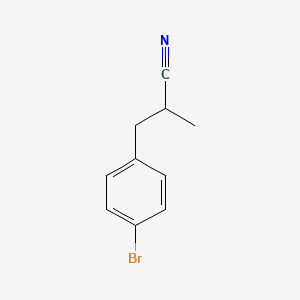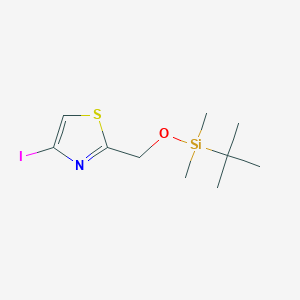![molecular formula C12H12ClN3 B3310248 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 945895-76-1](/img/structure/B3310248.png)
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” is an organic compound . It has been mentioned in the context of antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from related compounds. For example, 2-Chloropyrimidine has the empirical formula C4H3ClN2 and a molecular weight of 114.53 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .Scientific Research Applications
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has a wide range of scientific research applications. It is used in the synthesis of various nucleoside analogs, which have potential applications in the treatment of viral infections, cancer, and other diseases. This compound is also used in the synthesis of other compounds, such as nucleic acid analogs, which can be used to study the structure and function of nucleic acids. Additionally, this compound is used in the synthesis of small molecules, which can be used as probes to study enzyme function.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is not well understood. However, it is believed to interact with nucleic acids and proteins, which can affect their structure and function. This compound has been shown to bind to DNA and RNA, which can affect the transcription and translation of genetic material. This compound also interacts with proteins, which can affect their conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can affect the transcription and translation of genetic material, as well as the conformation and activity of proteins. This compound has also been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine in laboratory experiments has several advantages. This compound is a relatively inexpensive compound, and its synthesis is relatively simple. Additionally, this compound is a versatile compound that can be used in a variety of laboratory experiments. However, there are also some limitations associated with the use of this compound. For example, this compound is not stable in aqueous solutions, and its mechanism of action is not well understood.
Future Directions
There are several potential future directions for the use of 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. Further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, this compound could be used in the synthesis of more complex compounds, such as nucleic acid analogs and small molecules. Finally, this compound could be used in the development of new treatments for viral infections, cancer, and other diseases.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to alterations in cellular signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can inhibit cell proliferation by interfering with the signaling pathways that promote cell growth . Moreover, it can induce apoptosis, a programmed cell death process, by activating specific apoptotic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained alterations in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLIIYMZSIFWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromospiro[chroman-2,4'-piperidine]](/img/structure/B3310198.png)
![rac-1-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B3310208.png)



![Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3310250.png)



![Benzamide, N-[4-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)butyl]-2-(2-fluoroethoxy)-5-iodo-3-methoxy-](/img/structure/B3310276.png)

![Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B3310293.png)